4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
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Overview
Description
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide: shares similarities with other benzamide derivatives and pyrimidine-containing compounds.
Trifluoromethylphenyl derivatives: These compounds often exhibit unique chemical and biological properties due to the presence of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. A common method includes preparing the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative under controlled conditions to ensure high yield and purity.
General Reaction Scheme:
- Preparation of pyrimidin-2-ylthio intermediate.
- Coupling with a trifluoromethyl-substituted benzamide.
- Purification through crystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. Notably, it has been shown to inhibit the activity of the ABCC10 transporter, which mediates resistance to paclitaxel, a common chemotherapeutic agent. This inhibition enhances the efficacy of paclitaxel in resistant cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, it has been tested against multiple types of cancer including breast, colon, and melanoma cancers.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
T-47D (Breast) | 1.95 | 90.47 |
HCT-116 (Colon) | 0.80 | 84.32 |
SK-MEL-5 (Melanoma) | 0.87 | 81.58 |
These results demonstrate the compound's potential as a therapeutic agent in oncology .
Case Studies
Several studies have investigated the effects of this compound in vivo and in vitro:
- Study on Colorectal Cancer : The compound was shown to inhibit growth in human colorectal cancer cells significantly, suggesting its potential for treating gastrointestinal malignancies .
- Combination Therapy with Paclitaxel : In animal models, the combination of this compound with paclitaxel demonstrated enhanced antitumor efficacy compared to paclitaxel alone, highlighting its role as a resistance modulator .
Enzyme Inhibition
Beyond its anticancer properties, this compound also shows promise as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in metabolic processes.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Mechanism |
---|---|---|
Alkaline Phosphatase | 0.420 | Competitive Inhibition |
ABC Transporter | 25 nM | Noncompetitive Inhibition |
These findings indicate that the compound could be useful in therapeutic strategies targeting metabolic pathways associated with cancer progression .
Future Directions
Future research should focus on:
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
- Clinical Trials : Evaluating its efficacy and safety in human subjects.
- Structural Modifications : Developing analogs that may enhance potency or reduce toxicity.
Properties
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)25-17(26)14-7-5-13(6-8-14)12-27-18-23-9-2-10-24-18/h1-11H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXFBXXZADCXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.